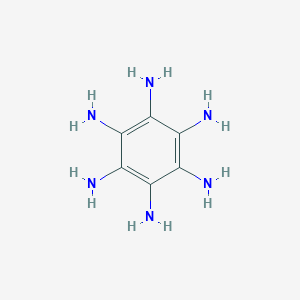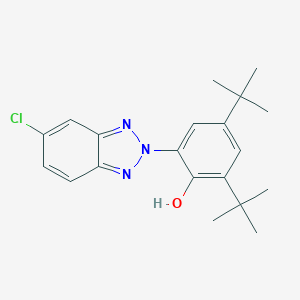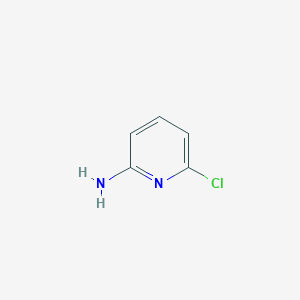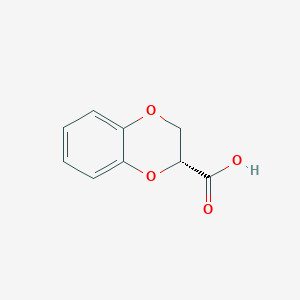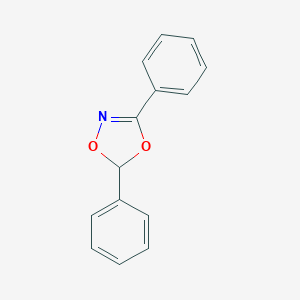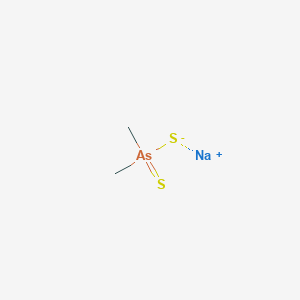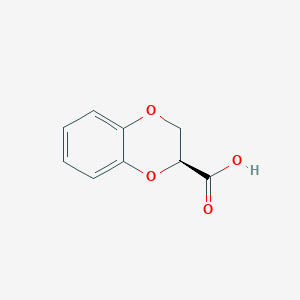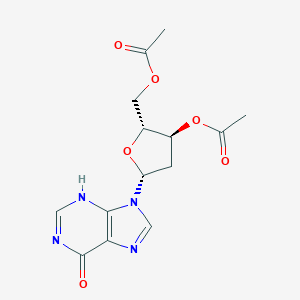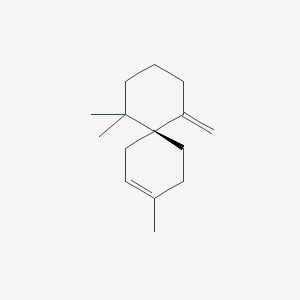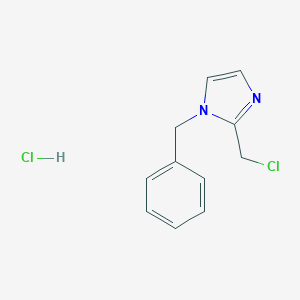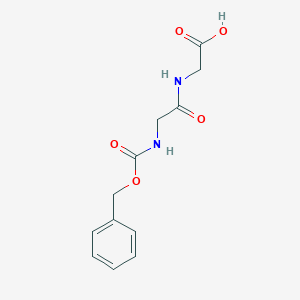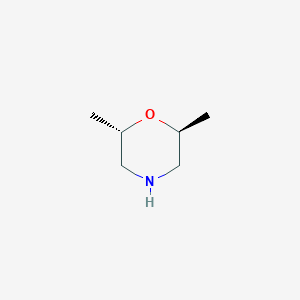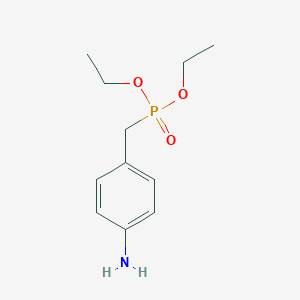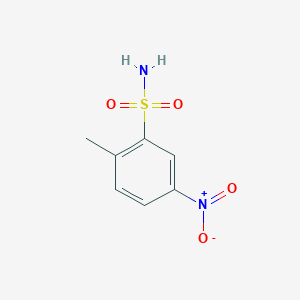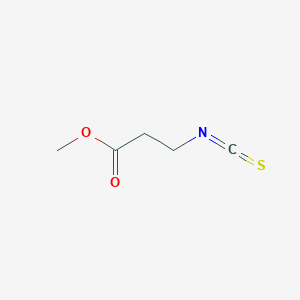
3-异硫氰酸甲酯
描述
Methyl 3-isothiocyanatopropionate is a chemical compound that is related to various research areas, including the synthesis of heterocyclic compounds, the study of chemical reactions involving isothiocyanates, and the investigation of their physical and chemical properties. Although the provided papers do not directly discuss methyl 3-isothiocyanatopropionate, they do provide insights into related compounds and reactions that can help us understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related isothiocyanate compounds involves reactions with dianions derived from cyclic thioureas, leading to products such as 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives . Additionally, the in situ generation of methyl acrylate from dimethyl 3,3'-dithiodipropionate in a basic medium has been applied to the alkylation of heterocycles, indicating a method that could potentially be adapted for the synthesis of methyl 3-isothiocyanatopropionate .
Molecular Structure Analysis
The molecular structure of isothiocyanate compounds can be characterized using various spectroscopic techniques. For instance, a series of thioureas were synthesized and characterized by FT-IR, Raman, NMR, mass spectrometry, and elemental analyses . X-ray single crystal diffraction was used to determine structural and conformational properties, which are crucial for understanding the behavior of isothiocyanates .
Chemical Reactions Analysis
Isothiocyanates participate in a variety of chemical reactions. For example, the metabolism of 3-methylthiopropionate, a related compound, in rat liver homogenates involves the formation of intermediates such as methanethiol and hydrogen sulfide . The synthesis of heterocyclic compounds from isothiocyanates has been demonstrated, with phenyl isothiocyanate reacting with active methylene compounds to form polyfunctionally substituted pyridines . These studies provide a basis for understanding the reactivity of methyl 3-isothiocyanatopropionate.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate compounds can be inferred from their reactivity and the products formed during their reactions. The metabolism study of 3-methylthiopropionate suggests that isothiocyanate derivatives may form volatile and potentially toxic compounds such as methanethiol and hydrogen sulfide . The synthesis of thiocarbonyl and heterocyclic compounds from 2-methylene-1,3-dithietanes indicates that isothiocyanates can undergo ring-opening reactions with nucleophiles, leading to a variety of products .
科学研究应用
大气中的光解
3-异硫氰酸甲酯,在甲基异硫氰酸酯 (MITC) 的变化下,主要用作农业熏蒸剂。它在大气中的光解是一个重要的过程,它在阳光的主要驱动下转化为甲基异腈和原子硫。这种光解代表了 MITC 在施用后从大气中去除的有效途径 (Alvarez 和 Moore,1994)。
土壤中的生物降解
MITC 在土壤中的降解涉及化学和生物过程。具体来说,土壤中的微生物种群已经适应降解 MITC,靶向异硫氰酸酯官能团。此类微生物活动在 MITC 作为熏蒸剂施用后的生物降解中起着至关重要的作用 (Dungan 和 Yates,2003)。
温度和水分对降解的影响
MITC 在土壤中的降解速率受环境条件(特别是温度和水分)的显着影响。较高的温度可以增加降解速率,但这种影响根据土壤的具体特性(包括其有机质含量)而异。此外,土壤水分含量对 MITC 降解有复杂的影响,在某些条件下增强它,而在另一些条件下减少它 (Gan 等人,1999)。
通过有机改良剂增强降解
将有机改良剂掺入土壤中可以显着加速 MITC 的降解。这一过程受化学和生物机制的控制,指出了土壤管理实践在影响 MITC 作为熏蒸剂施用后的命运方面的重要性 (Dungan 等人,2003)。
环境监测和缓解
监测使用土壤熏蒸剂密集的农业区域中的 MITC 对于了解其环境影响至关重要。这涉及测量空气中的浓度并了解排放速率,尤其是在施用量大的时期。此类监测有助于评估与其使用相关的潜在风险,并制定减轻其环境足迹的策略 (Van Den Berg 等人,1994)。
属性
IUPAC Name |
methyl 3-isothiocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)2-3-6-4-9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIJIUDWAKBKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172377 | |
| Record name | Methyl 3-isothiocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isothiocyanatopropionate | |
CAS RN |
18967-35-6 | |
| Record name | Methyl 3-isothiocyanatopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-isothiocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-isothiocyanatopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

